Butane, 2-methyl-3-(methylthio)-

Description

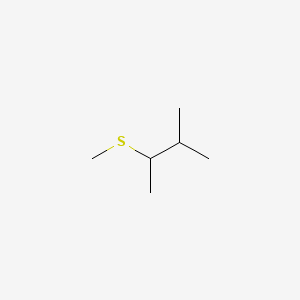

Structure

2D Structure

3D Structure

Properties

CAS No. |

53897-51-1 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

2-methyl-3-methylsulfanylbutane |

InChI |

InChI=1S/C6H14S/c1-5(2)6(3)7-4/h5-6H,1-4H3 |

InChI Key |

AUNQXXJGFDKEMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)SC |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Advanced Structural Characterization of Butane, 2 Methyl 3 Methylthio

Systematic IUPAC Naming and Common Synonyms within Academic Literature

The compound with the chemical structure C6H14S, commonly referred to as Butane (B89635), 2-methyl-3-(methylthio)-, is assigned a systematic name by the International Union of Pure and Applied Chemistry (IUPAC) to ensure unambiguous identification. nih.gov The official IUPAC name for this structure is 2-methyl-3-(methylsulfanyl)butane . nih.gov

In scientific literature and chemical databases, this compound is also referenced by a variety of synonyms. These alternative names often arise from different naming conventions or are historical artifacts. A frequently encountered synonym is 3,4-dimethyl-2-thiapentane . nih.gov This name considers the compound as a pentane (B18724) chain where a methylene (B1212753) group has been replaced by a sulfur atom. Other identifiers include its CAS Registry Number, which is 53897-51-1. nih.gov

A summary of the nomenclature for this compound is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 2-methyl-3-(methylsulfanyl)butane |

| Common Synonym | 3,4-dimethyl-2-thiapentane |

| Depositor-Supplied Synonym | 2-Methyl-3-(methylthio)butane |

| CAS Registry Number | 53897-51-1 |

| InChI | InChI=1S/C6H14S/c1-5(2)6(3)7-4/h5-6H,1-4H3 |

| InChIKey | AUNQXXJGFDKEMS-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)SC |

| Data sourced from PubChem CID 525431. nih.gov |

Elucidation of Enantiomeric and Diastereomeric Forms of Butane, 2-methyl-3-(methylthio)-

The structure of Butane, 2-methyl-3-(methylthio)- contains two stereogenic centers (chiral centers), located at the C2 and C3 positions of the butane chain. A stereogenic center is a carbon atom that is attached to four different groups, leading to the possibility of stereoisomerism. ucc.ie The presence of two such centers in this molecule means that it can exist in multiple stereoisomeric forms.

According to the 2^n rule, where 'n' is the number of stereogenic centers, a maximum of 2^2 = 4 stereoisomers are possible for this compound. nih.gov These stereoisomers are classified into pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. ucc.ie

Diastereomers are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties. nih.gov

The four stereoisomers of 2-methyl-3-(methylsulfanyl)butane are designated by the Cahn-Ingold-Prelog (R/S) notation at each chiral center:

(2R, 3R)-2-methyl-3-(methylsulfanyl)butane

(2S, 3S)-2-methyl-3-(methylsulfanyl)butane

(2R, 3S)-2-methyl-3-(methylsulfanyl)butane

(2S, 3R)-2-methyl-3-(methylsulfanyl)butane

The relationships between these isomers are as follows:

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers .

The (2R, 3S) and (2S, 3R) isomers are another pair of enantiomers .

The relationship between any other pairing, for example, between (2R, 3R) and (2R, 3S), is diastereomeric .

| Stereoisomer Pair | Relationship |

| (2R, 3R) and (2S, 3S) | Enantiomers |

| (2R, 3S) and (2S, 3R) | Enantiomers |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2R, 3R) and (2S, 3R) | Diastereomers |

| (2S, 3S) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

Methodologies for Stereoselective Synthesis and Chiral Resolution for Butane, 2-methyl-3-(methylthio)-

The synthesis and isolation of specific stereoisomers of chiral thioethers like Butane, 2-methyl-3-(methylthio)- are critical for stereospecific applications. This is achieved through two main strategies: stereoselective synthesis (asymmetric synthesis) and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly, avoiding the formation of a 50:50 racemic mixture. icjs.us For chiral thioethers, several methodologies have been developed that could be applied to synthesize the enantiomers and diastereomers of 2-methyl-3-(methylsulfanyl)butane.

Use of Chiral Auxiliaries : This classic strategy involves temporarily attaching a chiral auxiliary to an achiral substrate. The auxiliary guides the reaction to form one stereoisomer preferentially. For amino acid construction, Schöllkopf's 'bislactim ether' method is a well-established technique for stereoselective alkylation under mild conditions, which could be adapted for the synthesis of chiral thioether-containing structures. scispace.com

Asymmetric Sulfenylation : This method involves the enantioselective addition of a sulfur group to a prochiral substrate. Catalytic systems, often employing chiral ligands, can control the stereochemical outcome of the C-S bond formation. bohrium.com

Nucleophilic Substitution (SN2) : Starting from an enantioenriched precursor, such as a chiral alcohol, a stereospecific SN2 reaction can be employed. The hydroxyl group is first converted into a good leaving group, and then displaced by a thiol or thiolate nucleophile, proceeding with an inversion of stereochemistry to yield the desired chiral thioether. bohrium.com The Mitsunobu reaction is a prominent example of this type of transformation. bohrium.com

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org If a non-stereoselective synthesis of 2-methyl-3-(methylsulfanyl)butane were performed, the resulting mixture of stereoisomers would need to be separated.

Diastereomeric Salt Formation : This is a common method where the racemic mixture is reacted with a pure chiral resolving agent (an acid or a base). wikipedia.orgyoutube.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different solubilities and can be separated by conventional techniques like fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. taylorandfrancis.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. Cellulose-based CSPs are often effective for this purpose. mdpi.com

Retrosynthetic Analysis and Strategic Disconnections for Butane, 2-methyl-3-(methylthio)-

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Butane, 2-methyl-3-(methylthio)-, the primary disconnection strategy involves breaking the carbon-sulfur bond, which is the characteristic linkage of a thioether.

This disconnection leads to two possible sets of synthons: a nucleophilic sulfur species and an electrophilic carbon species, or vice-versa. The most common and practical approach considers the sulfur atom as a nucleophile.

Figure 1: Retrosynthetic Disconnection of Butane, 2-methyl-3-(methylthio)-

| Target Molecule | Disconnection | Synthons |

| Butane, 2-methyl-3-(methylthio)- | C-S bond | Isopropyl methyl carbanion and a methylthio electrophile OR a 3-methyl-2-butyl cation and a methylthiolate anion |

The more synthetically viable disconnection involves a methylthiolate nucleophile and a 3-methyl-2-butyl electrophile. This is because methylthiolate is a readily accessible and highly nucleophilic reagent, while 3-methyl-2-butanol (B147160) or its corresponding halides are common starting materials.

Established and Emerging Conventional Synthetic Routes for Butane, 2-methyl-3-(methylthio)-

Conventional methods for the synthesis of thioethers primarily rely on the nucleophilic substitution reaction between a thiolate and an alkyl halide.

The most straightforward and widely employed method for synthesizing thioethers is the alkylation of thiols. jmaterenvironsci.com This reaction typically proceeds via an SN2 mechanism, where a thiolate anion, generated by deprotonating a thiol with a base, attacks an alkyl halide, displacing the halide and forming the C-S bond. masterorganicchemistry.com

In the context of synthesizing Butane, 2-methyl-3-(methylthio)-, this would involve the reaction of methanethiol (B179389) with a suitable 3-methyl-2-butyl halide (e.g., 2-bromo-3-methylbutane (B93499) or 2-chloro-3-methylbutane).

Reaction Scheme:

CH₃SH + NaH → CH₃S⁻Na⁺ + H₂ CH₃S⁻Na⁺ + CH₃CH(Br)CH(CH₃)₂ → CH₃SCH(CH₃)CH(CH₃)₂ + NaBr

The choice of base is crucial to ensure complete deprotonation of the thiol without causing side reactions. Common bases include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and alkali metal carbonates. acsgcipr.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. One of the challenges with this method is the potential for the thiol product to undergo a second alkylation, leading to the formation of a sulfonium (B1226848) salt, although this is less of a concern with less reactive alkyl halides. libretexts.org

Beyond simple alkylation, other strategies for forming the thioether bond in Butane, 2-methyl-3-(methylthio)- exist. One such method is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. While not directly applicable to the target molecule in its current form, this strategy highlights the versatility of thioether synthesis.

A more relevant alternative involves the reaction of disulfides. Dimethyl disulfide can be reduced in situ to form the methylthiolate anion, which can then react with an appropriate electrophile. Alternatively, radical reactions involving the addition of a thiol across a double bond (thio-ene reaction) can be employed, though this may lead to regioselectivity issues. acsgcipr.org

Another approach utilizes thiourea (B124793) as a sulfur source. Thiourea can react with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to yield the corresponding thiol. This thiol can then be alkylated in a separate step or in a one-pot procedure to form the desired thioether. chemistrysteps.com This method is particularly useful when the starting thiol is volatile or has an unpleasant odor. libretexts.org

The target molecule, Butane, 2-methyl-3-(methylthio)-, possesses a chiral center at the carbon atom bearing the methylthio group. Therefore, its synthesis can lead to a racemic mixture of enantiomers. Stereocontrolled synthesis is necessary to obtain a single enantiomer.

One approach to achieve stereocontrol is to start with a chiral precursor. For instance, using an enantiomerically pure 3-methyl-2-butanol as the starting material allows for the synthesis of an enantiomerically enriched product. The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by methylthiolate in an SN2 reaction. This reaction proceeds with inversion of configuration at the chiral center.

Table 1: Stereochemical Outcome of SN2 Reaction

| Starting Material (Enantiomer) | Reaction with CH₃S⁻ | Product (Enantiomer) |

| (R)-3-methyl-2-butanol (as tosylate) | SN2 | (S)-2-methyl-3-(methylthio)butane |

| (S)-3-methyl-2-butanol (as tosylate) | SN2 | (R)-2-methyl-3-(methylthio)butane |

The use of chiral catalysts in thioether synthesis is an emerging area, although it is more developed for other types of reactions. nih.gov

Catalytic and Green Chemistry Innovations in Butane, 2-methyl-3-(methylthio)- Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable and efficient catalytic methods, moving away from stoichiometric reagents and harsh reaction conditions.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-S bond. researchgate.net Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are powerful tools for synthesizing thioethers, particularly aryl thioethers. nih.govbohrium.com While less common for the synthesis of simple alkyl thioethers like Butane, 2-methyl-3-(methylthio)-, these methods offer potential advantages in terms of substrate scope and reaction conditions.

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the alkyl halide.

Ligand Exchange: The thiolate coordinates to the palladium center.

Reductive Elimination: The thioether product is formed, and the palladium(0) catalyst is regenerated. acsgcipr.org

Table 2: Common Transition Metal Catalysts for C-S Bond Formation

| Metal | Typical Ligands | Advantages |

| Palladium (Pd) | Phosphine-based ligands (e.g., Xantphos, BINAP) | High efficiency, broad substrate scope. bohrium.com |

| Copper (Cu) | Nitrogen-based ligands, often ligand-free | Lower cost than palladium. ias.ac.in |

| Nickel (Ni) | N-heterocyclic carbenes (NHCs), phosphine (B1218219) ligands | Good for less reactive halides. bohrium.com |

The development of "green" catalytic systems aims to minimize waste, use less toxic solvents (such as water or ionic liquids), and employ earth-abundant metal catalysts like iron and copper. jmaterenvironsci.comacsgcipr.org For the synthesis of Butane, 2-methyl-3-(methylthio)-, a transition metal-catalyzed approach could potentially offer a milder alternative to traditional SN2 reactions, especially if starting from less reactive precursors.

Sustainable Synthetic Methodologies for Organosulfur Compounds

The development of green and sustainable methods for the synthesis of organosulfur compounds is driven by the need to minimize the environmental impact of chemical processes. Traditional methods often involve harsh conditions and the use of volatile, malodorous, and toxic thiols. acs.org Modern sustainable approaches aim to address these issues through various strategies, including the use of visible-light photoredox catalysis, greener solvents, and alternative thiol sources.

One of the most prominent sustainable methods for the synthesis of thioethers is the thiol-ene reaction , which involves the addition of a thiol to an alkene. wikipedia.org This reaction can be initiated under visible light using photocatalysts, which offers a more environmentally benign alternative to UV light or thermal initiators. nih.govacs.org For instance, Eosin Y, an organic dye, has been successfully used as a metal-free photocatalyst for the synthesis of sulfoxides from alkenes and thiols under green light irradiation, using atmospheric oxygen as the oxidant. nih.gov Similarly, anisotropic 1D Bi2S3 nanorods have been employed as recyclable catalysts for thiol-ene and thiol-yne reactions under visible light, demonstrating high efficiency and the potential for gram-scale synthesis. rsc.org The use of titanium dioxide (TiO2) as a cheap and readily available photocatalyst for radical addition of thiols to alkenes under visible light has also been reported. nih.govrsc.org

The choice of solvent also plays a crucial role in the sustainability of a synthetic process. The use of 'green' solvents, such as deep eutectic solvents, bio-based solvents, and even fully aqueous systems, has been explored for photoactivated, radical-mediated thiol-ene reactions, particularly in the context of bioconjugation. rsc.orgunipi.it A catalyst-free, solvent-free thiol-ene addition reaction has also been developed, highlighting the potential for even more environmentally friendly processes. rsc.org

To circumvent the use of volatile and odorous thiols, researchers have developed thiol-free reagents. Xanthates, for example, can serve as stable, odorless, and low-cost thiol surrogates for the synthesis of dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions. acs.org

The following table summarizes some sustainable approaches for thioether synthesis:

| Methodology | Catalyst/Initiator | Solvent/Conditions | Key Advantages |

| Visible-Light Photocatalysis | Eosin Y (metal-free) | Green light, atmospheric oxygen | Metal-free, uses renewable resources. nih.gov |

| Visible-Light Photocatalysis | 1D Bi2S3 nanorods | Visible light | Recyclable catalyst, scalable. rsc.org |

| Visible-Light Photocatalysis | Titanium Dioxide (TiO2) | Visible light | Cheap and readily available catalyst. nih.govrsc.org |

| Photoactivated Radical Reaction | Irgacure 2959 | Aqueous systems, green solvents | Avoids organic solvents, suitable for bioconjugation. rsc.orgunipi.it |

| Thiol-Free Synthesis | None (uses xanthates) | Transition-metal-free, base-free | Odorless, stable, and low-cost thiol surrogate. acs.org |

These sustainable methodologies provide a framework for the environmentally conscious synthesis of "Butane, 2-methyl-3-(methylthio)-". The thiol-ene reaction between 2-methyl-2-butene (B146552) and methanethiol, facilitated by visible-light photocatalysis in a green solvent, represents a plausible and sustainable route to this target compound.

Reaction Kinetics and Detailed Mechanistic Studies of Butane, 2-methyl-3-(methylthio)- Formation

The formation of "Butane, 2-methyl-3-(methylthio)-" can be achieved through the addition of methanethiol to 2-methyl-2-butene. This reaction can proceed through different mechanistic pathways, primarily the free-radical anti-Markovnikov addition and the acid-catalyzed Markovnikov addition . The kinetics and the predominant mechanism are highly dependent on the reaction conditions.

The free-radical addition of a thiol to an alkene, a classic example of a thiol-ene reaction, typically proceeds via an anti-Markovnikov pathway. wikipedia.org This means that the sulfur atom adds to the less substituted carbon of the double bond. For the reaction of methanethiol with 2-methyl-2-butene, this would lead to the formation of the desired product, "Butane, 2-methyl-3-(methylthio)-".

The mechanism of the free-radical thiol-ene reaction involves three main stages: initiation, propagation, and termination. wikipedia.orgalfa-chemistry.commdpi.com

Initiation: A radical initiator (e.g., from photolysis or thermal decomposition of an initiator) abstracts a hydrogen atom from the thiol (methanethiol) to form a thiyl radical (CH₃S•).

Propagation: The thiyl radical adds to the alkene (2-methyl-2-butene) at the less substituted carbon, forming a more stable tertiary carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product, "Butane, 2-methyl-3-(methylthio)-", and regenerate the thiyl radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of two radicals.

In contrast, the acid-catalyzed addition of a thiol to an alkene follows a Markovnikov pathway. nih.gov In this mechanism, the acid protonates the alkene to form a carbocation intermediate. For 2-methyl-2-butene, this would lead to the formation of a tertiary carbocation. The thiol then acts as a nucleophile and attacks the carbocation, resulting in the formation of the Markovnikov product, which in this case would be 2-methyl-2-(methylthio)butane.

The regioselectivity of the addition of HBr to unsymmetrical alkenes is a well-known example that illustrates the difference between radical and ionic mechanisms. In the absence of peroxides, HBr adds via an electrophilic addition mechanism to give the Markovnikov product. In the presence of peroxides, a radical mechanism takes over, leading to the anti-Markovnikov product. libretexts.orgyoutube.com

A summary of the expected products from the addition of methanethiol to 2-methyl-2-butene under different conditions is presented in the table below:

| Reaction Condition | Mechanism | Major Product |

| Radical Initiator (e.g., light, peroxide) | Free-Radical Anti-Markovnikov | Butane, 2-methyl-3-(methylthio)- |

| Acid Catalyst | Acid-Catalyzed Markovnikov | Butane, 2-methyl-2-(methylthio)- |

Detailed kinetic studies for the specific formation of "Butane, 2-methyl-3-(methylthio)-" are not extensively reported in the literature. However, based on general kinetic models for thiol-ene reactions, the rate of the free-radical addition would be influenced by the concentrations of the alkene and thiol, as well as the efficiency of the radical initiator. wikipedia.org Computational analysis at the CBS-QB3 level for the reaction of methyl mercaptan with propene, a structurally simpler alkene, has provided insights into the activation energies and reaction enthalpies, which could serve as a basis for estimating the kinetic parameters for the reaction with 2-methyl-2-butene. acs.orgnih.govresearchgate.netacs.org

Synthesis and Formation

While specific industrial-scale synthesis routes for Butane (B89635), 2-methyl-3-(methylthio)- are not extensively documented in publicly available literature, insights into its potential formation can be drawn from related research. One study reported the unexpected formation of a structurally similar compound, 3-methyl-2-(methylthio)but-2-enal, during the Swern oxidation of 3-methylbut-3-en-1-ol. mdpi.com This suggests that under certain oxidative conditions involving dimethyl sulfoxide (B87167) (a component of the Swern oxidation), a methylthio group can be incorporated into a molecule. mdpi.com

Generally, the synthesis of alkyl sulfides can be achieved through various methods, including the reaction of a sodium thiomethoxide with an appropriate alkyl halide. For Butane, 2-methyl-3-(methylthio)-, a plausible, though not explicitly reported, synthetic route could involve the reaction of sodium thiomethoxide with 3-chloro-2-methylbutane.

Advanced Analytical Methodologies for the Detection and Characterization of Butane, 2 Methyl 3 Methylthio

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation of complex mixtures. For a volatile sulfur compound like Butane (B89635), 2-methyl-3-(methylthio)-, both gas and liquid chromatography offer powerful tools for its isolation and measurement.

Optimization of Gas Chromatography (GC) Parameters for Butane, 2-methyl-3-(methylthio)- Separation.gcms.czmdpi.com

Gas chromatography (GC) is exceptionally well-suited for the analysis of volatile compounds. The separation of Butane, 2-methyl-3-(methylthio)- from a complex matrix relies on the careful optimization of several GC parameters to achieve high resolution and sensitivity.

Column Selection: The choice of the GC column's stationary phase is paramount. A non-polar phase like a 5% diphenyl / 95% dimethyl polysiloxane is often a good starting point for separating non-polar to semi-polar compounds based on their boiling points. For enhanced selectivity towards sulfur compounds, a more polar stationary phase, such as one containing polyethylene (B3416737) glycol (wax-type column), can be beneficial. The dimensions of the column, including length, internal diameter, and film thickness, also significantly impact separation efficiency. gcms.cz

Temperature Programming: An optimized oven temperature program is crucial for good peak shape and resolution. A typical program starts at a low initial temperature to trap volatile analytes at the head of the column, followed by a controlled ramp to a final temperature that ensures the elution of all compounds of interest in a reasonable time. The ramp rate can affect the separation of closely eluting peaks. gcms.cz

Carrier Gas and Flow Rate: Helium is the most common carrier gas, offering a good balance between efficiency and speed. The linear velocity of the carrier gas should be optimized to achieve the minimum plate height (maximum efficiency). While a flow rate of around 2.0 mL/min might be optimal for separation, a higher initial flow rate can lead to narrower peaks. mdpi.com

Injection Technique: The choice of injection mode, such as split or splitless, depends on the concentration of Butane, 2-methyl-3-(methylthio)- in the sample. Split injection is suitable for higher concentrations to avoid column overload, while splitless injection provides higher sensitivity for trace-level analysis.

Detector: A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is highly recommended for the selective and sensitive detection of Butane, 2-methyl-3-(methylthio)-, especially in complex matrices where interferences from other co-eluting compounds may be present. Mass spectrometry (MS) is also an excellent detector, providing both quantification and structural information. mdpi.com

Below is an interactive data table summarizing typical optimized GC parameters for the analysis of volatile sulfur compounds.

| Parameter | Value | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | General-purpose column with good resolution for a wide range of analytes. |

| Carrier Gas | Helium | Good efficiency and compatibility with most detectors. |

| Flow Rate | 1.5 mL/min (constant flow) | Optimal for balancing separation speed and efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | Separates a wide range of volatile and semi-volatile compounds. |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) | MS provides identification, while SCD offers high selectivity for sulfur. |

Advanced High-Performance Liquid Chromatography (HPLC) Applications for Sulfur-Containing Compounds

While GC is the primary choice for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile sulfur compounds or when derivatization is employed to enhance detection. nih.govthermofisher.com The analysis of sulfur-containing compounds by HPLC often requires strategies to overcome their poor chromophoric properties. thermofisher.com

Reversed-Phase HPLC: This is the most common HPLC mode. For a relatively non-polar compound like Butane, 2-methyl-3-(methylthio)-, a C18 or C8 column would be appropriate. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is changed during the run, is often necessary for complex samples. google.com

Derivatization: To improve the detectability of sulfur compounds that lack a strong UV chromophore, pre-column or post-column derivatization can be used. google.com Reagents that react with thiols to produce highly UV-active or fluorescent derivatives are employed. google.com This not only enhances sensitivity but can also improve the chromatographic properties of the analyte. nih.govgoogle.com

Detection: With appropriate derivatization, a standard UV-Vis or fluorescence detector can be used. For underivatized sulfur compounds, more advanced detectors are necessary. An electrochemical detector can be highly sensitive and selective for electroactive sulfur compounds. thermofisher.com Another powerful technique is coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which allows for element-specific detection of sulfur, providing excellent sensitivity and eliminating matrix interferences. iaea.org

The following table presents a summary of HPLC approaches for sulfur compound analysis.

| Technique | Stationary Phase | Mobile Phase | Detection | Application Notes |

| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile or Water/Methanol gradient | UV-Vis (with derivatization), Electrochemical, ICP-MS | Suitable for a broad range of sulfur compounds. Derivatization is often required for sensitivity. |

| Normal-Phase HPLC | Silica, Cyano | Hexane/Isopropanol | UV-Vis (with derivatization) | Less common for this type of analyte but can be useful for isomer separations. |

| Ion-Exchange Chromatography | Anion or Cation Exchange | Aqueous buffers | Suppressed Conductivity, ICP-MS | Primarily for ionic sulfur species like sulfites and sulfates. iaea.org |

Chiral Gas Chromatography for Enantiomeric Distribution Analysis

Butane, 2-methyl-3-(methylthio)- possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers may have different biological activities and sensory properties. Chiral gas chromatography is the technique of choice for separating and quantifying the individual enantiomers.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a GC column with a chiral stationary phase. These phases are typically based on cyclodextrin (B1172386) derivatives. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. The choice of the specific cyclodextrin derivative (e.g., permethylated beta-cyclodextrin) is crucial and often requires empirical testing for a given analyte.

The analysis of the enantiomeric distribution is critical in applications such as flavor and fragrance analysis, where the different enantiomers of a compound can have distinct aromas.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of Butane, 2-methyl-3-(methylthio)-.

Elucidation of NMR Spectral Fingerprints for Butane, 2-methyl-3-(methylthio)- and its Isomers.docbrown.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Butane, 2-methyl-3-(methylthio)-, both ¹H and ¹³C NMR are used to confirm its structure and distinguish it from its isomers. docbrown.inforesearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of Butane, 2-methyl-3-(methylthio)- would show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting pattern (due to spin-spin coupling with neighboring protons) provide a detailed map of the proton connectivity. For example, the protons on the methyl group attached to the sulfur atom would appear as a singlet at a characteristic chemical shift. The protons on the ethyl and isopropyl groups would show more complex splitting patterns (e.g., doublets, triplets, quartets, multiplets).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment. For instance, the carbon atom bonded to the sulfur atom would have a distinct chemical shift compared to the other alkyl carbons.

By analyzing both ¹H and ¹³C NMR spectra, a complete structural assignment of Butane, 2-methyl-3-(methylthio)- can be achieved. Comparing the spectra with those of its isomers, such as 1-(methylthio)pentane or 2-(methylthio)pentane, would show clear differences in the number of signals, their chemical shifts, and splitting patterns, allowing for unambiguous identification. docbrown.info

The table below outlines the expected NMR data for Butane, 2-methyl-3-(methylthio)-.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹H NMR Splitting Pattern | Expected ¹³C NMR Chemical Shift (ppm) |

| CH₃-S | ~2.1 | Singlet | ~15 |

| -S-CH- | ~2.8 | Multiplet | ~45 |

| -CH(CH₃)₂ | ~1.3 (CH₃), ~1.9 (CH) | Doublet (CH₃), Multiplet (CH) | ~20 (CH₃), ~30 (CH) |

| -CH₂-CH₃ | ~1.0 (CH₃), ~1.6 (CH₂) | Triplet (CH₃), Quartet (CH₂) | ~12 (CH₃), ~25 (CH₂) |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Signatures for Molecular Confirmation.docbrown.infochemguide.co.ukwhitman.edu

Mass spectrometry (MS) is a powerful technique that provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. chemguide.co.uk When coupled with GC, it becomes a highly specific and sensitive analytical tool.

Molecular Ion Peak (M⁺): In the mass spectrum of Butane, 2-methyl-3-(methylthio)-, the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of this peak confirms the molecular formula of the compound. docbrown.info

Isotopic Peaks: Sulfur has a characteristic isotopic signature, with the presence of the ³⁴S isotope at about 4.2% abundance relative to the main ³²S isotope. whitman.edu This results in a small but distinct M+2 peak in the mass spectrum, which is a strong indicator of the presence of a sulfur atom in the molecule. whitman.edu

Fragmentation Pattern: The molecular ion of Butane, 2-methyl-3-(methylthio)- is unstable and will fragment in a predictable manner upon electron ionization. chemguide.co.uk The resulting fragment ions provide clues to the molecule's structure. Common fragmentation pathways include the cleavage of carbon-carbon and carbon-sulfur bonds. For example, the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) would result in characteristic fragment ions. The fragmentation pattern of Butane, 2-methyl-3-(methylthio)- would be distinct from its isomers, allowing for their differentiation. docbrown.info

The following table lists some of the expected key fragment ions in the mass spectrum of Butane, 2-methyl-3-(methylthio)-.

| m/z | Possible Fragment Ion | Interpretation |

| 118 | [C₆H₁₄S]⁺• | Molecular Ion (M⁺) |

| 103 | [C₅H₁₁S]⁺ | Loss of a methyl group (-CH₃) |

| 89 | [C₄H₉S]⁺ | Loss of an ethyl group (-C₂H₅) |

| 75 | [C₃H₇S]⁺ | Cleavage at the C-S bond |

| 47 | [CH₃S]⁺ | Methylthio cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Application of Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by analyzing their characteristic vibrational modes. For Butane, 2-methyl-3-(methylthio)-, these techniques can confirm the presence of its core structural features: the alkane backbone and the methyl thioether group.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The C-H bonds of the isobutyl and methyl groups give rise to strong stretching vibrations typically in the 2870-2960 cm⁻¹ region. docbrown.infodocbrown.info C-H bending vibrations for these groups are expected in the 1365-1470 cm⁻¹ range. docbrown.infodocbrown.info The C-S stretching vibration of the thioether group is characteristically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly effective for analyzing the C-S stretching region in thioethers. royalholloway.ac.ukroyalholloway.ac.uk The C-S stretching band in thioethers is often more intense and readily identifiable in Raman spectra compared to IR spectra. royalholloway.ac.ukroyalholloway.ac.uk For aliphatic sulfides, these C-S stretching bands typically appear in the 600-760 cm⁻¹ range. The symmetrical and asymmetrical vibrations of the molecule's carbon skeleton also produce a unique pattern in the fingerprint region of both spectra, allowing for definitive identification when compared against a reference spectrum.

Table 1: Expected Vibrational Modes for Butane, 2-methyl-3-(methylthio)- This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Expected Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2870 - 2960 | IR, Raman | Strong (IR), Strong (Raman) |

| C-H Bend | Alkyl (CH, CH₂, CH₃) | 1365 - 1470 | IR, Raman | Medium (IR) |

| C-S Stretch | Thioether (S-C) | 600 - 760 | IR, Raman | Weak-Medium (IR), Strong (Raman) |

Hyphenated Analytical Techniques for Complex Matrix Analysis

For analyzing trace amounts of Butane, 2-methyl-3-(methylthio)- in complex samples like food or biological tissues, standalone spectroscopic methods are often insufficient. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for achieving the required selectivity and sensitivity.

In the MS/MS instrument, a specific precursor ion for the target analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), drastically improves the signal-to-noise ratio, allowing for detection limits in the parts-per-trillion (ppt) range for many sulfur compounds. nih.gov For Butane, 2-methyl-3-(methylthio)- (m/z 118.08), characteristic precursor-to-product ion transitions would be established using a pure standard to develop a robust and sensitive quantification method.

Table 2: Illustrative GC-MS/MS Method Parameters for Thioether Analysis This table represents a typical method setup and would require optimization for the specific target analyte.

| Parameter | Specification |

|---|---|

| GC System | |

| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | e.g., 40°C (2 min hold), ramp to 250°C at 10°C/min |

| Injection | Splitless, 250°C |

| MS/MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | 118.1 (Molecular Ion [M]⁺) |

| Product Ion (Q3) | To be determined (e.g., fragments like m/z 75, m/z 61) |

| Collision Energy | To be optimized empirically |

While GC-MS/MS provides quantitative data, it does not describe the sensory character of a compound. Gas chromatography-olfactometry (GC-O) is a specialized technique that addresses this by using the human nose as a highly sensitive detector. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector (like MS or FID) and the other to a sniffing port where a trained analyst assesses the odor of the eluting compounds. nih.gov

Table 3: Reported Aroma Profile of Selected Sulfur Compounds in Food Matrices via GC-O

| Compound | Typical Food Matrix | Reported Odor Descriptors (GC-O) |

|---|---|---|

| Butane, 2-methyl-3-(methylthio)- | Meat, Savory Foods | Sulfurous, Meaty, Savory |

| Methanethiol (B179389) | Cheese, Cooked Cabbage | Cabbage, Sulfurous |

| Dimethyl sulfide | Cheese, Asparagus, Seafood | Cooked Cabbage, Seafood-like |

| 2-Methyl-3-furanthiol (B142662) | Cooked Meat | Meaty, Roasted |

| 3-Methyl-2-butanethiol | Roasted Meats, Coffee | Sulfurous, Roasted, Meaty thegoodscentscompany.com |

Occurrence and Environmental Distribution of Butane, 2 Methyl 3 Methylthio

Natural Occurrence and Biosynthesis Pathways

The natural occurrence of Butane (B89635), 2-methyl-3-(methylthio)- is not widely documented in scientific literature. However, its formation can be inferred from established biosynthetic pathways of related volatile sulfur compounds in microorganisms and plants.

Microorganisms are significant producers of a wide array of volatile sulfur compounds (VSCs), which contribute to the aroma of many fermented foods and are involved in various ecological interactions. nih.govunipd.it The biosynthesis of thioethers like Butane, 2-methyl-3-(methylthio)- in microbial systems is thought to primarily involve the metabolism of sulfur-containing amino acids. unipd.itresearchgate.net

While a direct pathway for Butane, 2-methyl-3-(methylthio)- has not been explicitly detailed, a plausible route involves the degradation of amino acids. The carbon skeleton, 2-methylbutane, is likely derived from the amino acid L-leucine. Microorganisms can convert L-leucine into various branched-chain aldehydes and alcohols. Concurrently, the methylthio group (-SCH₃) is typically sourced from L-methionine. Through enzymatic reactions, microorganisms can transfer the methylthio group to the 2-methylbutane skeleton, resulting in the formation of Butane, 2-methyl-3-(methylthio)-. The formation of malty compounds like 3-methylbutanal (B7770604) from leucine (B10760876) in cheese cultures is a well-documented process that supports the generation of the necessary carbon backbone. acs.org

Plants, particularly those of the Allium genus (onions, garlic), are well-known for their complex chemistry of organosulfur compounds. nih.gov These compounds are responsible for the characteristic pungent and savory flavors of these plants. The biosynthesis of these volatiles typically involves the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides upon tissue damage.

While Butane, 2-methyl-3-(methylthio)- has not been specifically identified as a natural constituent of plants, related dimethylated sulfur compounds have been reported. For instance, 3,4-dimethylthiophene (B1217622) has been detected in onions (Allium cepa). nih.gov This suggests that the enzymatic machinery for producing such structures exists in certain plants. The formation of Butane, 2-methyl-3-(methylthio)- in a plant matrix could theoretically occur through the metabolism of leucine and methionine, similar to the proposed microbial pathway. However, direct evidence for its natural occurrence in plants remains to be established.

There is no direct evidence of Butane, 2-methyl-3-(methylthio)- being present in the exocrine secretions of non-human animals. However, its formation has been noted in food products derived from animal sources, specifically in cooked meats. nih.gov This indicates that the precursors of this compound are present in animal muscle tissue and are converted into the volatile thioether during processing, rather than it being a naturally secreted compound. The discussion of its presence in cooked meat will be further elaborated in section 5.2.2.

Detection in Food and Beverage Matrices

While the direct detection of Butane, 2-methyl-3-(methylthio)- in many fermented products is not widely reported, the flavor profiles of related volatile sulfur compounds suggest it would contribute savory, meaty, and sulfurous notes. For example, 3-methyl-2-butanethiol, a structurally similar compound, is described as having sulfurous, savory, roasted chicken, and meaty aromas with nuances of coffee and cheese. thegoodscentscompany.com The related compound 2-methyl-3-furanthiol (B142662) is known for its intense meaty aroma. researchgate.net

Given these characteristics, it is plausible that Butane, 2-methyl-3-(methylthio)- contributes to the complex and desirable flavor profiles of certain fermented foods, such as aged cheeses and some fermented sausages, where microbial and enzymatic activities on amino acids are prevalent. Over a dozen volatile sulfur compounds have been detected in Swiss cheese, influencing its odor profile. acs.org

The most significant source of Butane, 2-methyl-3-(methylthio)- in the human diet appears to be the thermal processing of food, particularly the cooking of meat. nih.govresearchgate.net Volatile compounds are generated during the heating of meat through complex chemical reactions, including the Maillard reaction, lipid oxidation, and thiamine (B1217682) degradation. scielo.br

The formation of this thioether is likely a result of the Maillard reaction between sulfur-containing amino acids (like cysteine and methionine) and reducing sugars, as well as the thermal degradation of these amino acids. researchgate.net Studies on cooked mutton have identified the presence of various sulfur-containing compounds that contribute to its characteristic aroma, which changes during storage. nih.gov Similarly, numerous volatile compounds, including sulfur-containing ones, are key to the flavor of cooked beef. nih.govscielo.br The specific precursors within the meat are the amino acids L-leucine (providing the branched carbon chain) and L-methionine (donating the methylthio group). The high temperatures during cooking provide the energy required for these reactions to occur, leading to the formation of a complex mixture of volatile compounds that define the "meaty" flavor. scielo.br

The table below summarizes the occurrence of Butane, 2-methyl-3-(methylthio)- and related compounds in various matrices.

| Compound Name | CAS Number | Matrix | Finding |

| Butane, 2-methyl-3-(methylthio)- | 53897-51-1 | Cooked Meat | Identified as a volatile component formed during thermal processing. nih.govresearchgate.net |

| 3-Methyl-2-butanethiol | 2084-18-6 | General Flavoring | Described with a sulfurous, savory, meaty aroma. thegoodscentscompany.com |

| 3,4-Dimethylthiophene | 632-15-5 | Onion (Allium cepa) | Reported as a natural volatile constituent. nih.gov |

| 2-Methyl-3-furanthiol | 28588-74-1 | Cooked Meat | A potent meaty aroma compound formed during cooking. researchgate.net |

Environmental Fate and Biogeochemical Transformations of Butane, 2 Methyl 3 Methylthio

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical breakdown of a substance without the involvement of living organisms. In the atmosphere and in water, the primary abiotic routes of transformation for Butane (B89635), 2-methyl-3-(methylthio)- are photochemical oxidation and hydrolysis.

Photochemical Oxidation and Atmospheric Lifetime

Upon entering the atmosphere, Butane, 2-methyl-3-(methylthio)- is subject to photochemical oxidation. This process is mainly driven by reactions with hydroxyl (•OH) radicals during daylight hours and nitrate (B79036) (NO3) radicals at night. The speed of these reactions is a key determinant of the compound's atmospheric lifetime.

Interestingly, a non-photochemical oxidation pathway has been observed for thioethers at the air-water interface of sea spray aerosols, indicating that these compounds can be transformed in the marine atmosphere even without sunlight. acs.orgresearchgate.net This can result in the formation of sulfoxides and sulfones.

Table 7.1: Estimated Atmospheric Lifetimes and Oxidation Products of Representative Thioethers

| Compound | Oxidant | Rate Constant (cm³/molecule·s) | Atmospheric Lifetime | Major Oxidation Products |

| Dimethyl sulfide | •OH | 1.5 x 10⁻¹¹ | ~1-2 days | Dimethyl sulfoxide (B87167) (DMSO), Methanesulfonic acid (MSA), Sulfur dioxide (SO₂) |

| Diethyl sulfide | •OH | 5.8 x 10⁻¹¹ | ~10 hours | Diethyl sulfoxide, Diethyl sulfone |

Disclaimer: The data presented in this table are for representative thioethers and not specifically for Butane, 2-methyl-3-(methylthio)-. The actual values for the target compound are likely to differ.

Biotic Degradation and Biotransformation Mechanisms

The breakdown of organosulfur compounds by living organisms, particularly microorganisms, is a vital process for their removal from the environment.

Microbial Biodegradation Pathways and Enzyme Systems

A wide array of microorganisms, including various bacteria and fungi, have demonstrated the ability to degrade organosulfur compounds. nih.gov The biodegradation of thioethers can occur through several different pathways. A common route is the oxidation of the sulfur atom, which forms a sulfoxide. This can be further oxidized to a sulfone. These oxidized products are more polar and dissolve more easily in water, which generally makes them more susceptible to further degradation. researchgate.net

Another important degradation pathway is the breaking of the carbon-sulfur bond, which is a critical step for the complete breakdown of the compound into its basic elements. nih.gov The enzymes that carry out these reactions are often monooxygenases and dioxygenases. In some bacteria, the enzymes responsible for degrading organosulfur compounds are also involved in the metabolism of other substances, showing a degree of metabolic flexibility. nih.gov It has been shown that adding other sources of carbon can boost the biodegradation of organosulfur compounds by encouraging the growth of beneficial bacteria and the formation of biofilms. nih.gov

Microbial consortia, which are communities of different microbial species living and interacting together, can be more effective at degrading complex organic compounds than individual strains. nih.gov This enhanced capability is due to the complementary metabolic functions of the different microorganisms within the community.

Enzymatic Biotransformations by Non-Human Organisms

Fungi are also known for their ability to transform a wide variety of organic compounds, including those that contain sulfur. nih.gov Fungal enzymes, such as cytochrome P450 monooxygenases, can catalyze the oxidation of thioethers to their corresponding sulfoxides and sulfones. nih.gov These biotransformation reactions can either detoxify the original compound or create intermediate products that can be further broken down.

Table 7.2: Examples of Microbial Genera and Enzymes Involved in Thioether Degradation

| Microbial Genus | Enzyme System | Degradation Pathway | Reference |

| Rhodococcus | Monooxygenases | Sulfur oxidation (sulfoxide, sulfone formation) | nih.gov |

| Gordonia | Sulfur metabolism and biofilm formation | nih.gov | |

| Thiobacillus | Sulfur metabolism | nih.gov | |

| Paecilomyces | Oxidative attack at the sulfur atom | researchgate.net | |

| Beauveria bassiana | Glycosylation | nih.gov | |

| Isaria fumosorosea | Glycosylation | nih.gov |

Disclaimer: This table provides examples of microbial genera and enzymes known to degrade thioethers and related compounds, and not specifically Butane, 2-methyl-3-(methylthio)-.

Environmental Persistence, Mobility, and Bioavailability

The persistence of a chemical in the environment refers to its ability to resist breakdown. Mobility describes how easily a chemical can move between different environmental compartments like soil, water, and air. Bioavailability is the portion of a chemical that is available to be taken up by living organisms.

For a volatile organic compound such as Butane, 2-methyl-3-(methylthio)-, a considerable amount is expected to evaporate into the atmosphere. mdpi.com Its movement in soil is determined by its soil adsorption coefficient (Koc), which measures its tendency to stick to the organic matter in soil. chemsafetypro.com Chemicals with low Koc values are more mobile and have a higher potential to seep into groundwater. chemsafetypro.com The Koc of a compound can often be estimated from its octanol-water partition coefficient (Kow) and its solubility in water. chemsafetypro.com

The bioavailability of organosulfur compounds in soil and water is influenced by how they are distributed between the solid, liquid, and gas phases. cdc.gov Compounds that are strongly attached to soil particles are generally less available for uptake by soil organisms. ecetoc.org In aquatic environments, the amount of dissolved organic matter can also play a role in the bioavailability of organosulfur compounds.

Theoretical and Computational Chemistry Studies of Butane, 2 Methyl 3 Methylthio

Quantum Chemical Calculations

Electronic Structure, Bonding Analysis, and Spectroscopic Predictions

The electronic structure of a molecule describes the distribution and energy of its electrons. wikipedia.org In Butane (B89635), 2-methyl-3-(methylthio)-, the presence of a sulfur atom, with its lone pairs of electrons, is the most significant feature influencing its electronic landscape.

Electronic Structure and Bonding: The molecule consists of a butane backbone with methyl and methylthio substituents. The bonding is primarily covalent, characterized by C-H, C-C, and C-S sigma (σ) bonds. The sulfur atom, being less electronegative than carbon, introduces polarity into the C-S bonds. More importantly, the two non-bonding lone pairs on the sulfur atom are the highest energy electrons in the molecule and are crucial to its chemical nature.

Quantum chemical calculations, such as DFT, can map the molecular electrostatic potential (MEP) onto the electron density surface. For this molecule, the MEP would show a region of negative potential around the sulfur atom, indicating the location of the electron-rich lone pairs and marking it as a site for electrophilic attack. The rest of the aliphatic hydrocarbon structure would exhibit a relatively neutral potential.

Spectroscopic Predictions: Quantum chemical methods are highly effective in predicting spectroscopic properties. chemaxon.com For instance, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy, aiding in the interpretation of experimental spectra. chemaxon.com Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated, allowing for the assignment of specific absorption bands to molecular motions such as C-H stretching, C-S stretching, and various bending modes.

Reactivity Predictions and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the molecule's frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). solubilityofthings.comsemanticscholar.org The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): For Butane, 2-methyl-3-(methylthio)-, the HOMO is expected to be localized predominantly on the sulfur atom, corresponding to its non-bonding lone pair electrons. masterorganicchemistry.comulisboa.pt This high-energy orbital makes the sulfur atom the primary nucleophilic center of the molecule, meaning it is prone to donating this electron pair to an electrophile. masterorganicchemistry.com The LUMO, conversely, would be associated with the antibonding σ* orbitals of the C-S or C-C bonds. It represents the region most susceptible to receiving electrons from a nucleophile.

Reactivity and Stability: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. ulisboa.ptyoutube.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For a saturated thioether, this gap is expected to be relatively large, indicating a generally stable compound. However, the nucleophilic character of the sulfur atom dictates its most likely reactions. It can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone, a common reaction pathway for thioethers. researchgate.net The energy of the HOMO is directly related to the ionization potential, while the LUMO energy relates to the electron affinity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of Butane, 2-methyl-3-(methylthio)- are governed by the rotation around its single bonds and its interactions with its environment.

Exploration of Stable Conformations and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation about single bonds. For Butane, 2-methyl-3-(methylthio)-, the most significant rotation is around the C2-C3 bond, which connects the two chiral centers.

The relative stability of different conformers is determined by steric hindrance. Newman projections are used to visualize these arrangements. Similar to n-butane, the conformers can be described as staggered or eclipsed. suniv.ac.in Staggered conformations are energetically favored over eclipsed ones. Among the staggered conformations, anti arrangements (where the largest substituents are 180° apart) are more stable than gauche arrangements (where they are 60° apart).

For Butane, 2-methyl-3-(methylthio)-, the key substituents around the C2-C3 bond are a hydrogen, a methyl group, an isopropyl group, and a methylthio (-SCH₃) group. The most stable conformation would seek to minimize the steric repulsion between the bulkiest groups: the isopropyl group and the methylthio group. Therefore, the anti-periplanar conformation, where these two groups are positioned opposite each other, would represent the global energy minimum. Other staggered, gauche conformations would be slightly higher in energy, while eclipsed conformations would represent energy maxima on the potential energy surface.

Simulation of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. stemwomen.orgacs.org These simulations can provide a detailed picture of intermolecular interactions and the effects of a solvent on the molecule's behavior. aip.orgacs.org

An MD simulation of Butane, 2-methyl-3-(methylthio)- would typically place the molecule in a simulation box filled with solvent molecules (e.g., water or a nonpolar solvent like hexane). The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system.

Intermolecular Interactions: As a largely nonpolar, aliphatic molecule, the primary intermolecular forces at play would be van der Waals interactions (specifically, London dispersion forces). The sulfur atom adds a site of weak polarity, allowing for minor dipole-dipole interactions. There are no hydrogen bond donors in the molecule. nih.gov

Solvation Effects: In a polar solvent like water, the molecule would exhibit hydrophobic behavior. The nonpolar hydrocarbon chains would disrupt the hydrogen-bonding network of water, leading to an unfavorable interaction. Water molecules would tend to form an ordered "cage-like" structure around the solute, a process known as hydrophobic solvation. In a nonpolar solvent, the molecule would be readily solvated through favorable van der Waals interactions with the solvent molecules. MD simulations can quantify these effects by calculating properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute.

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. ifpenergiesnouvelles.com QSAR and QSPR are chemoinformatic approaches that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). wiley-vch.deresearchgate.netqsartoolbox.org

These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For a molecule like Butane, 2-methyl-3-(methylthio)-, a wide range of descriptors can be calculated from its 2D or 3D structure.

A QSPR study for a series of related thioethers could, for example, build a model to predict a property like boiling point or retention index. This would involve:

Assembling a dataset of thioethers for which the property of interest has been experimentally measured.

Calculating a variety of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that best correlates the descriptors with the experimental property. nih.govnih.gov

Validating the model to ensure its predictive power. mdpi.comfrontiersin.org

Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental work and accelerating research. nih.gov

Synthesis and Reactivity of Analogues and Derivatives of Butane, 2 Methyl 3 Methylthio

Design Principles for Structural Analogues and Isomers

The design of structural analogues and isomers of Butane (B89635), 2-methyl-3-(methylthio)- revolves around modulating their physicochemical properties, such as reactivity and stability, through strategic structural modifications. The key parameters that can be altered include the carbon skeleton's branching, the position of the methylthio group, and the nature of the alkyl groups attached to the sulfur atom.

Influence of Alkyl Chain Branching:

The degree of branching in the alkyl chain of a thioether can significantly impact its reactivity and stability. Increased branching near the sulfur atom can introduce steric hindrance, which can shield the sulfur from attack by reagents. For instance, in the oxidation of thioethers, a more sterically hindered thioether will react more slowly than a less hindered one. This principle can be used to design analogues with tailored stability towards oxidation.

Positional Isomerism of the Methylthio Group:

The location of the methylthio group on the butane chain is a critical design element. Moving the methylthio group from the 3-position to other positions, such as the 1- or 2-position, would create isomers with different chemical environments for the sulfur atom and the adjacent protons. This, in turn, would affect their spectroscopic signatures and reactivity. For example, the protons on the carbon adjacent to the sulfur atom are known to be labile and can be deprotonated with strong bases. The acidity of these protons will vary depending on their position and the electronic effects of the surrounding alkyl groups.

Designing for Stability:

For applications where stability is paramount, design principles would favor structures that minimize susceptibility to common degradation pathways of thioethers, such as oxidation. This can be achieved by:

Introducing steric bulk: As mentioned, bulky alkyl groups around the sulfur atom can hinder the approach of oxidizing agents.

Avoiding allylic or benzylic positions: Thioethers with the sulfur atom attached to an allylic or benzylic carbon are more prone to certain reactions, including cleavage.

Substitution of disulfide bonds: In the context of bioactive peptides, replacing a labile disulfide bond with a more stable thioether linkage is a common strategy to improve stability without drastically altering the structure. ethz.ch

The following table outlines some potential structural isomers of Butane, 2-methyl-3-(methylthio)- and the anticipated impact of their structural differences on their properties.

| Compound Name | Structure | Key Structural Feature | Anticipated Property Differences |

| Butane, 2-methyl-3-(methylthio)- | CH₃-CH(CH₃)-CH(SCH₃)-CH₃ | Branched alkyl chain with secondary methylthio group. | Baseline for comparison. |

| Butane, 1-(methylthio)-3-methyl- | CH₃-CH(CH₃)-CH₂-CH₂-SCH₃ | Primary methylthio group, less steric hindrance. | Potentially more reactive towards oxidation. |

| Butane, 2-(methylthio)-2-methyl- | CH₃-C(CH₃)(SCH₃)-CH₂-CH₃ | Tertiary methylthio group, significant steric hindrance. | Expected to be more stable towards oxidation. |

| Pentane (B18724), 3-(methylthio)- | CH₃-CH₂-CH(SCH₃)-CH₂-CH₃ | Unbranched C5 chain with secondary methylthio group. | Different steric and electronic environment compared to the branched butane analogue. |

Synthetic Methodologies for Structurally Related Methylthioalkanes

Several synthetic methodologies can be employed to prepare Butane, 2-methyl-3-(methylthio)- and its structural analogues. The choice of method often depends on the availability of starting materials, the desired regioselectivity, and the scale of the synthesis.

Alkylation of Thiolates:

A common and versatile method for the synthesis of thioethers is the alkylation of thiolates. masterorganicchemistry.comlibretexts.org This reaction proceeds via an Sₙ2 mechanism, where a thiolate anion acts as a nucleophile and displaces a leaving group (typically a halide) from an alkyl halide. To synthesize isomers of methylthiobutane, one could react the appropriate butylthiolate with methyl iodide or, conversely, methanethiolate (B1210775) with a suitable butyl halide. The regioselectivity is determined by the choice of the thiol and the alkyl halide.

General Reaction: R-S⁻Na⁺ + R'-X → R-S-R' + NaX

Thiol-ene Reaction:

The thiol-ene reaction is a powerful and often high-yielding method for the formation of carbon-sulfur bonds. It involves the addition of a thiol to an alkene, which can be initiated by radicals or catalyzed by a base. organic-chemistry.org The radical-mediated reaction typically results in the anti-Markovnikov addition of the thiol across the double bond. This method is particularly useful for creating thioethers with specific regiochemistry from readily available alkenes. For example, the reaction of 3-methyl-1-butene (B165623) with methanethiol (B179389) could potentially yield Butane, 1-(methylthio)-3-methyl-.

Pummerer Rearrangement:

The Pummerer rearrangement is a classic organic reaction that transforms a sulfoxide (B87167) into an α-acyloxy thioether in the presence of an anhydride, typically acetic anhydride. acs.org While this method introduces an additional functional group, it is a valuable tool for the synthesis of functionalized thioethers. The resulting α-acyloxy thioether can be further modified, making this a versatile entry point to a range of thioether derivatives.

The following table summarizes these synthetic approaches with potential applications for synthesizing analogues of Butane, 2-methyl-3-(methylthio)-.

| Methodology | General Reaction Scheme | Applicability for Methylthioalkane Synthesis | Key Advantages |

| Alkylation of Thiolates | R-SH + Base → R-S⁻; R-S⁻ + R'-X → R-S-R' | Highly versatile for creating various isomers by choosing appropriate thiols and alkyl halides. | Wide substrate scope, straightforward procedure. |

| Thiol-ene Reaction | R-SH + R'CH=CH₂ → R-S-CH₂-CH₂R' | Useful for the anti-Markovnikov addition of methanethiol to branched butenes. | High yields, good regioselectivity for radical additions. |

| Pummerer Rearrangement | R-S(O)-CH₂R' + Ac₂O → R-S-CH(OAc)R' | Can be used to synthesize α-functionalized thioethers, which can be precursors to other analogues. | Introduces further functionality at the α-position. |

Comparative Studies on Reactivity, Stability, and Spectroscopic Characteristics

The reactivity, stability, and spectroscopic properties of thioether isomers are intrinsically linked to their molecular structure.

Reactivity and Stability:

The primary reactive site in a thioether is the sulfur atom, which can act as a nucleophile or be oxidized. The rate of these reactions is influenced by both electronic and steric factors.

Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones. The rate of oxidation is sensitive to the electron density on the sulfur atom and the steric hindrance around it. Studies have shown that electron-donating groups on the alkyl chain can increase the rate of oxidation, while bulky groups decrease it. For example, in a study of the oxidation of isomeric butyl methyl thioethers, tert-butyl methyl thioether was found to be significantly less reactive towards oxidation to the sulfone compared to its less branched isomers, with the reaction tending to stop at the sulfoxide stage. nih.gov This is a clear demonstration of how steric hindrance can be used to control the stability of thioethers. A kinetic analysis of thioether oxidation has shown that the reaction rates can be predicted based on Hammett constants for substituted aryl thioethers, highlighting the importance of electronic effects. nih.govresearchgate.net

Nucleophilicity: The sulfur atom in a thioether possesses lone pairs of electrons and can act as a nucleophile, for example, by reacting with alkyl halides to form sulfonium (B1226848) salts. libretexts.orgyoutube.com The nucleophilicity of the sulfur is influenced by the surrounding alkyl groups. Electron-donating alkyl groups increase the electron density on the sulfur, enhancing its nucleophilicity. Conversely, bulky alkyl groups can sterically hinder the sulfur's approach to an electrophile, reducing its reactivity.

Spectroscopic Characteristics:

The structural differences between isomers of Butane, 2-methyl-3-(methylthio)- are reflected in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra.

NMR Spectroscopy:

¹H NMR: The chemical shifts and splitting patterns of the proton signals are highly dependent on the local electronic environment and the number of adjacent protons. For isomers of methylthiobutane, the protons on the carbon atoms directly bonded to the sulfur atom (α-protons) typically appear in the range of 2.0-2.5 ppm. The exact chemical shift and the multiplicity of these signals will be unique for each isomer, allowing for their differentiation. For example, the number of distinct proton environments will vary between isomers, leading to a different number of signals in the ¹H NMR spectrum. docbrown.info

¹³C NMR: Similarly, the chemical shifts of the carbon atoms, especially those close to the sulfur atom, will differ among isomers. The number of unique carbon signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry and can be a powerful tool for distinguishing between isomers. docbrown.info

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) of thioethers typically shows a molecular ion peak (M⁺), although its intensity can vary. The fragmentation patterns are highly characteristic and depend on the structure of the molecule. Common fragmentation pathways for thioethers include cleavage of the C-S bond and the α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). The relative abundance of the fragment ions will differ for each isomer, providing a unique "fingerprint" for identification. For instance, isomers with different branching patterns will produce distinct fragment ions upon electron impact.

The following table provides a hypothetical comparison of the expected spectroscopic features for isomers of Butane, 2-methyl-3-(methylthio)-.

| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected Key Mass Spec Fragments |

| Butane, 2-methyl-3-(methylthio)- | Multiple distinct signals due to low symmetry. Complex splitting patterns. | Six distinct carbon signals. | Fragments corresponding to the loss of methyl, ethyl, isopropyl, and methylthio radicals. |

| Butane, 1-(methylthio)-3-methyl- | A triplet for the terminal methyl group of the isobutyl chain, a singlet for the SCH₃ group. | Five distinct carbon signals. | Characteristic fragments from cleavage at the C-S bond and along the isobutyl chain. |

| Butane, 2-(methylthio)-2-methyl- | A singlet for the SCH₃ group, likely a singlet for the tertiary methyl group. | Fewer signals due to higher symmetry. | A prominent fragment from the loss of an ethyl group. |

Future Research Directions and Potential Emerging Applications of Butane, 2 Methyl 3 Methylthio

Unexplored Synthetic Strategies and Industrial Scalability (non-human industrial applications)

The synthesis of Butane (B89635), 2-methyl-3-(methylthio)- is not widely documented in scientific literature, presenting a significant opportunity for research and development. Current synthetic strategies for analogous thioethers, however, offer a roadmap for potential exploration.

Potential Synthetic Pathways:

Future research could focus on adapting established methods for thioether synthesis to produce Butane, 2-methyl-3-(methylthio)- with high yield and purity. One promising, yet unexplored, avenue is the use of thiol-free reagents to circumvent the handling of malodorous and easily oxidized thiols. For instance, the use of xanthates as thiol surrogates offers a green and effective method for synthesizing various alkyl and aryl thioethers and could be adapted for this specific compound.

Another area for investigation is the direct substitution of alcohols with thiols in the presence of solid acid catalysts. This method is considered environmentally friendly as the only byproduct is water. The development of a selective and efficient solid acid catalyst for the reaction between 3-methyl-2-butanol (B147160) and methanethiol (B179389) or a suitable precursor could provide a scalable and sustainable route to Butane, 2-methyl-3-(methylthio)-.

Industrial Scalability Considerations:

For any synthetic route to be industrially viable, several factors must be considered. These include the cost and availability of starting materials, reaction efficiency, ease of product purification, and the environmental impact of the process. Future research should not only focus on novel synthetic methods but also on process optimization to address these scalability challenges. The development of continuous flow processes, for example, could offer advantages in terms of safety, efficiency, and scalability over traditional batch processes.

Potential Industrial Applications:

While specific applications for Butane, 2-methyl-3-(methylthio)- have yet to be established, its properties as a volatile sulfur compound suggest potential uses in non-human industrial contexts. For instance, its distinct odor could be leveraged in the formulation of specialized scents for industrial applications or as a component in odorant blends for natural gas, where a unique and easily detectable smell is crucial for safety. Further research into its chemical and physical properties could unveil additional applications in materials science or as a specialty chemical intermediate.

Table 1: Potential Synthetic Strategies for Butane, 2-methyl-3-(methylthio)-

| Synthetic Strategy | Potential Reactants | Key Advantages | Research Focus |

|---|---|---|---|

| Thiol-Free Synthesis | 3-methyl-2-halobutane and a xanthate | Avoids use of odorous and unstable thiols. | Optimization of reaction conditions and catalyst selection. |

| Solid Acid Catalysis | 3-methyl-2-butanol and methanethiol | Environmentally friendly (water as byproduct). | Development of a highly selective and reusable solid acid catalyst. |

| Nucleophilic Substitution | Sodium thiomethoxide and 3-methyl-2-halobutane | A traditional and well-understood method. | Improving yield and minimizing side reactions. |

Development of Ultra-Sensitive and Selective Analytical Methods

The detection and quantification of trace levels of volatile sulfur compounds in complex matrices present a significant analytical challenge due to their high volatility, reactivity, and often low concentrations. The development of ultra-sensitive and selective analytical methods for Butane, 2-methyl-3-(methylthio)- is crucial for its potential applications and for studying its presence in various environments.

Current and Future Analytical Techniques:

Gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is a powerful technique for the analysis of VSCs. For unequivocal identification, gas chromatography-mass spectrometry (GC-MS) is the method of choice. The mass spectrum of Butane, 2-methyl-3-(methylthio)- shows a characteristic fragmentation pattern that can be used for its identification. nih.govnist.gov

Future research should focus on enhancing the sensitivity and selectivity of these methods for this specific compound. This could involve the development of novel stationary phases for GC columns that provide better separation of Butane, 2-methyl-3-(methylthio)- from other interfering compounds.

Headspace analysis, particularly solid-phase microextraction (SPME), is a valuable sample preparation technique for the analysis of volatile compounds. Optimizing SPME parameters, such as fiber coating, extraction time, and temperature, can significantly improve the detection limits for Butane, 2-methyl-3-(methylthio)-.

Data on Analytical Parameters:

| Parameter | Value | Source |

| Molecular Formula | C6H14S | PubChem nih.gov |

| Molecular Weight | 118.24 g/mol | PubChem nih.gov |

| IUPAC Name | 2-methyl-3-methylsulfanylbutane | PubChem nih.gov |

| CAS Number | 53897-51-1 | NIST WebBook nist.gov |

| Kovats Retention Index (non-polar column) | 862 | PubChem nih.gov |

| Major Mass Spectral Peaks (m/z) | 75, 43, 41 | PubChem nih.gov |

Novel Insights into Ecological and Biological Roles in Specific Niches

The ecological and biological roles of Butane, 2-methyl-3-(methylthio)- are currently unknown. However, the widespread presence of other VSCs in nature, produced by both microorganisms and plants, suggests that this compound may also have specific functions in certain ecological niches.

Microbial Production and Signaling: